molecular formula C7H6BrN3O B1443949 3-Bromo-5-methoxyimidazo[1,2-A]pyrazine CAS No. 91775-61-0

3-Bromo-5-methoxyimidazo[1,2-A]pyrazine

Cat. No. B1443949
CAS RN: 91775-61-0
M. Wt: 228.05 g/mol
InChI Key: IOOHMVSVMBNHGS-UHFFFAOYSA-N
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Description

3-Bromo-5-methoxyimidazo[1,2-A]pyrazine is a chemical compound with the molecular formula C7H6BrN3O . It has a molecular weight of 228.05 . The IUPAC name for this compound is 3-bromoimidazo[1,2-a]pyrazin-5-yl methyl ether .


Molecular Structure Analysis

The InChI code for 3-Bromo-5-methoxyimidazo[1,2-A]pyrazine is 1S/C7H6BrN3O/c1-12-7-4-9-3-6-10-2-5(8)11(6)7/h2-4H,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

3-Bromo-5-methoxyimidazo[1,2-A]pyrazine is a solid compound . It should be stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

  • Synthesis of Imidazo[1,2-a]pyridines : A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The process is fast, clean, high yielding, and environmentally benign .

  • Biological Activities of Pyrrolopyrazine Derivatives : Pyrrolopyrazine derivatives, which are similar to the compound you mentioned, have shown various biological activities. These include antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

  • Commercial Drugs : Some synthetic drugs that contain the imidazo[1,2-a]pyridine unit have been commercialized . These include the sedative Zolpidem, the anxiolytic Alpidem or Saridipem, and the heart-failure drug Olprione .

  • Synthesis of Imidazo[1,2-a]pyridines : A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The process is fast, clean, high yielding, and environmentally benign .

  • Biological Activities of Pyrrolopyrazine Derivatives : Pyrrolopyrazine derivatives, which are similar to the compound you mentioned, have shown various biological activities. These include antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

  • Commercial Drugs : Some synthetic drugs that contain the imidazo[1,2-a]pyridine unit have been commercialized . These include the sedative Zolpidem, the anxiolytic Alpidem or Saridipem, and the heart-failure drug Olprione .

Safety And Hazards

The compound is classified as dangerous, with hazard statements H301-H311-H331 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

3-bromo-5-methoxyimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O/c1-12-7-4-9-3-6-10-2-5(8)11(6)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOHMVSVMBNHGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC2=NC=C(N12)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00757426
Record name 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00757426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-methoxyimidazo[1,2-A]pyrazine

CAS RN

91775-61-0
Record name 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00757426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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